Mdm2/xiap-IN-2

MDM2/XIAP dual inhibition acute lymphoblastic leukemia antiproliferative activity

Mdm2/xiap-IN-2 (CAS 2761969-85-9, Compound is a dual inhibitor of murine double minute 2 (MDM2) and X-linked inhibitor of apoptosis protein (XIAP) developed through systematic structural optimization of the tetrahydroquinoline-based MX69 scaffold. It promotes MDM2 protein degradation via self-ubiquitination and inhibits XIAP mRNA translation, thereby reactivating p53 and inducing caspase-mediated apoptosis in cancer cells.

Molecular Formula C29H32N2O4S
Molecular Weight 504.6 g/mol
Cat. No. B12386735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMdm2/xiap-IN-2
Molecular FormulaC29H32N2O4S
Molecular Weight504.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(C4C3OCC4)C5=CC=C(C=C5)C(=O)C(C)C)C
InChIInChI=1S/C29H32N2O4S/c1-17(2)28(32)21-8-6-20(7-9-21)27-24-13-14-35-29(24)25-16-23(11-12-26(25)30-27)36(33,34)31-22-10-5-18(3)19(4)15-22/h5-12,15-17,24,27,29-31H,13-14H2,1-4H3
InChIKeyAXPKUBYDIGVQQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mdm2/xiap-IN-2 Procurement Guide: A 25-Fold More Potent Dual MDM2/XIAP Inhibitor Optimized from the MX69 Scaffold


Mdm2/xiap-IN-2 (CAS 2761969-85-9, Compound 14) is a dual inhibitor of murine double minute 2 (MDM2) and X-linked inhibitor of apoptosis protein (XIAP) developed through systematic structural optimization of the tetrahydroquinoline-based MX69 scaffold [1]. It promotes MDM2 protein degradation via self-ubiquitination and inhibits XIAP mRNA translation, thereby reactivating p53 and inducing caspase-mediated apoptosis in cancer cells [1]. With a molecular weight of 504.64 Da and the formula C29H32N2O4S, this compound represents a 25-fold potency improvement over its parent compound MX69 against the acute lymphoblastic leukemia cell line EU-1 (IC50 0.3 μM vs 7.5 μM) [1].

Why MX69 Cannot Substitute for Mdm2/xiap-IN-2 in Dual MDM2/XIAP Research Programs


Although Mdm2/xiap-IN-2 and MX69 share the same tetrahydroquinoline scaffold and a common dual-target mechanism of action—both disrupting the MDM2 RING domain–XIAP IRES interaction—they are not interchangeable for research or procurement purposes [1]. Mdm2/xiap-IN-2 incorporates a critical isobutyryl substitution at the para position of the B-ring that fundamentally enhances target engagement, resulting in a 25-fold lower IC50 (0.3 μM vs 7.5 μM) and significantly stronger downstream functional activity, including more robust caspase cleavage at a 5-fold lower concentration [1]. MX69 requires doses up to 100 mg/kg to achieve in vivo efficacy, whereas the structural optimization embodied in Mdm2/xiap-IN-2 delivers cellular potency at sub-micromolar concentrations that MX69 cannot match [1]. Substituting MX69 for Mdm2/xiap-IN-2 in any study requiring potent, sustained dual MDM2/XIAP inhibition would yield substantially weaker target modulation and diminished apoptotic readouts.

Quantitative Differentiation Evidence: Mdm2/xiap-IN-2 vs. MX69 and In-Class Comparators


25-Fold Cellular Potency Improvement Over MX69 in Acute Lymphoblastic Leukemia EU-1 Cells

Mdm2/xiap-IN-2 (Compound 14) achieves a 25-fold improvement in antiproliferative potency against the EU-1 acute lymphoblastic leukemia cell line compared to its parent compound MX69, measured under identical WST assay conditions [1]. This potency gain is attributable to the para-isobutyryl substituent on the B-ring, which enhances hydrophobic interactions within the MDM2 RING domain binding pocket [1].

MDM2/XIAP dual inhibition acute lymphoblastic leukemia antiproliferative activity SAR optimization

Broader Cancer Cell Line Cytotoxicity Spectrum of Mdm2/xiap-IN-2 Across ALL and Neuroblastoma Models

Beyond EU-1 cells, Mdm2/xiap-IN-2 demonstrated consistent cytotoxic activity across an expanded panel of four additional cancer cell lines including one ALL line (EU-3) and three neuroblastoma lines (NB-1643, SHEP1, LA1-55N), with IC50 values ranging from 0.3 to 1.2 μM [1]. In colony formation assays, Mdm2/xiap-IN-2 significantly reduced both colony number and size in all three neuroblastoma lines compared to untreated controls [1]. Cross-study comparison with MX69's narrower reported spectrum highlights the broader applicability of this optimized analogue.

neuroblastoma cytotoxicity profiling cross-indication potential cell line panel

Negligible Inhibition of Normal Hematopoiesis: Selectivity vs. Doxorubicin in Clonogenic Assays

In clonogenic assays using human normal bone marrow mononuclear (NBMM) cells, Mdm2/xiap-IN-2 treatment produced CFU-GM and BFU-E colony numbers and sizes comparable to untreated controls, indicating negligible inhibition of normal hematopoiesis [1]. In contrast, doxorubicin—included as a reference cytotoxic control—significantly reduced both colony number and size across both progenitor lineages [1]. This selectivity profile mirrors that reported for MX69 in NBMM cells, but Mdm2/xiap-IN-2 offers this therapeutic window at substantially lower concentrations.

hematopoietic selectivity normal tissue sparing CFU-GM BFU-E toxicity profiling

Superior Apoptotic Pathway Activation: Caspase 3/9 and PARP Cleavage at 5-Fold Lower Concentration vs. MX69

Functional comparison of apoptotic pathway activation in EU-1 cells revealed that Mdm2/xiap-IN-2 at 1 μM induced stronger cleavage of caspases 3 and 9 as well as the death substrate PARP than MX69 at 5 μM [1]. This demonstrates that Mdm2/xiap-IN-2 not only inhibits cell proliferation more potently but also activates the downstream apoptotic machinery more efficiently, consistent with enhanced XIAP functional inhibition and p53 reactivation [1].

caspase activation apoptosis induction PARP cleavage XIAP functional inhibition

Stereoisomer-Dependent Activity: Isomer 14d is 5- to 8-Fold More Potent Than Other Stereoisomers

Mdm2/xiap-IN-2 (Compound 14) is a mixture of four stereoisomers. Following chiral HPLC separation and absolute configuration determination by single-crystal X-ray diffraction, isomer 14d (3aS,4S,9bS) was identified as the most potent species with an IC50 of 0.3 μM, matching the racemic mixture [1]. The other three isomers (14a: 1.9 μM, 14b: 1.6 μM, 14c: 2.4 μM) were 5- to 8-fold less potent [1]. No equivalent stereochemical resolution data exists for MX69 or its other analogues.

stereochemistry-activity relationship chiral resolution isomer potency absolute configuration

Dual Mechanism Validation: MDM2 Degradation Kinetics and XIAP Translational Inhibition Confirmed at Sub-Micromolar Concentrations

Mechanistic validation confirmed that Mdm2/xiap-IN-2 maintains the dual on-target activity of MX69: MDM2 protein half-life decreased from >120 min (untreated) to <60 min upon treatment, mediated by MDM2 self-ubiquitination; simultaneously, XIAP mRNA shifted from polyribosome-associated translating fractions to translation-inactive monoribosome fractions [1]. p53 half-life increased from <30 min to >120 min, with downstream activation of p21 and PUMA [1]. While MX69 exhibits the same dual mechanism, the quantitative potency difference means that equivalent target modulation requires a 25-fold higher MX69 concentration.

target engagement MDM2 ubiquitination XIAP IRES polyribosome profiling mechanism of action

Recommended Application Scenarios for Mdm2/xiap-IN-2 Based on Quantitative Differentiation Evidence


In Vitro Dual MDM2/XIAP Inhibition Studies Requiring Potent, Low-Concentration Target Engagement in ALL and Neuroblastoma Models

Mdm2/xiap-IN-2 is the appropriate selection for cell-based studies in acute lymphoblastic leukemia (EU-1, EU-3) and neuroblastoma (NB-1643, SHEP1, LA1-55N) where simultaneous degradation of MDM2 and suppression of XIAP translation must be achieved at sub-micromolar to low-micromolar concentrations (IC50 = 0.3–1.2 μM) [1]. Its 25-fold potency advantage over MX69 enables robust p53 reactivation, MDM2 self-ubiquitination, and XIAP mRNA translational inhibition at concentrations where MX69 would fail to elicit meaningful target modulation [1].

Apoptosis Pathway Analysis with Direct Comparison to MX69 as a Positive Control for Caspase-Dependent Cell Death

For Western blot-based apoptosis studies examining caspase 3/9 cleavage and PARP processing, Mdm2/xiap-IN-2 at 1 μM provides stronger activation than MX69 at 5 μM, making it the preferred tool compound for generating robust apoptotic readouts at lower compound consumption [1]. Pairing Mdm2/xiap-IN-2 with MX69 as a lower-potency comparator within the same experimental design allows dose-response differentiation of dual MDM2/XIAP-driven apoptosis from single-target effects.

Hematopoietic Selectivity Profiling and Normal Tissue Sparing Assessment in Bone Marrow Progenitor Assays

Mdm2/xiap-IN-2 is validated in CFU-GM and BFU-E clonogenic assays using human NBMM cells, where it demonstrates negligible inhibition of normal hematopoietic colony formation, in contrast to doxorubicin [1]. This makes it suitable for studies investigating the therapeutic window of dual MDM2/XIAP inhibition, cancer-selective cytotoxicity, or combination regimens where sparing of normal bone marrow function is a critical endpoint.

Medicinal Chemistry Scaffold Optimization and PK Improvement Programs Using the Validated MX69-Derived Chemotype

Mdm2/xiap-IN-2 serves as the benchmark lead compound for SAR-driven optimization of the tetrahydroquinoline-based dual MDM2/XIAP inhibitor scaffold. Its well-characterized stereochemical activity relationship (isomer 14d, 3aS,4S,9bS, identified as the most potent species) [1] and documented PK liabilities (rat IV clearance of 2.12 L/h/kg, elimination half-life of 0.94 h, oral bioavailability of 5.9%) [1] provide a quantitative baseline against which new analogues can be benchmarked for both potency improvements and metabolic stability enhancements.

Quote Request

Request a Quote for Mdm2/xiap-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.